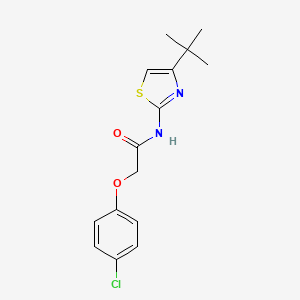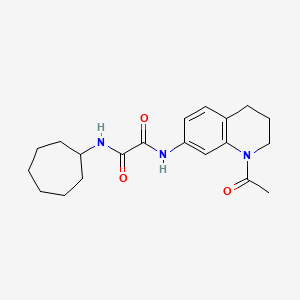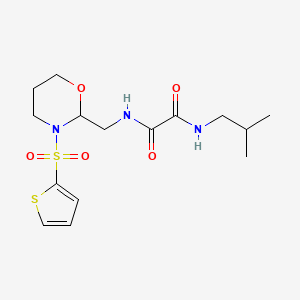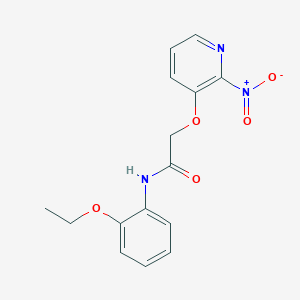
N-(4-(tert-butyl)thiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(tert-butyl)thiazol-2-yl)-2-(4-chlorophenoxy)acetamide, also known as TTA-A2, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has been conducted on the synthesis of new thiazole derivatives with potential antitumor activity, highlighting the importance of thiazole structures in medicinal chemistry. For example, compounds displaying considerable anticancer activity against various cancer cell lines have been developed using thiazole as a core structure, indicating its significance in the development of antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
- Another study focused on the crystal structure of a thiazole acetamide, providing insights into molecular interactions and the structural basis for its activity. This research emphasizes the role of intermolecular interactions in defining the properties of thiazole compounds, which could be essential for designing more effective molecules (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Biological Activities and Applications
- Thiazole derivatives have been synthesized and evaluated for antibacterial activity, showcasing the diverse potential of thiazole compounds in addressing bacterial infections. The structure-activity relationship studies included in this research pave the way for developing new antibacterial agents based on thiazole acetamide derivatives (Desai, Shah, Bhavsar, & Saxena, 2008).
- Another line of investigation involves the synthesis of thiazole acetamide derivatives with anticonvulsant activities. This study highlights the therapeutic potential of thiazole compounds in the treatment of neurological disorders, emphasizing the versatility of thiazole derivatives in drug development (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-15(2,3)12-9-21-14(17-12)18-13(19)8-20-11-6-4-10(16)5-7-11/h4-7,9H,8H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAECBPWRSJGCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2526887.png)
![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)




![N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2526898.png)


![Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate](/img/structure/B2526903.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)
![Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate](/img/structure/B2526905.png)

![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)
